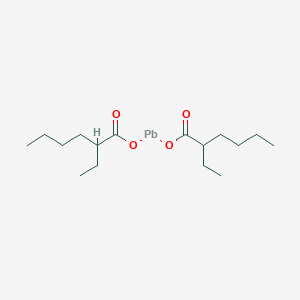

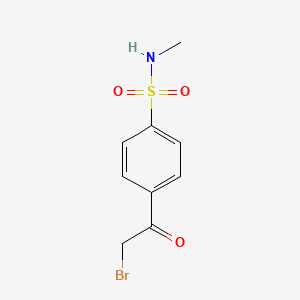

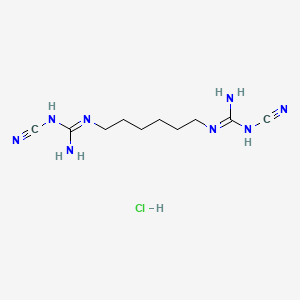

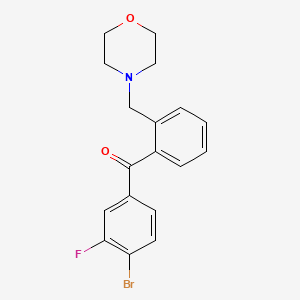

![molecular formula C13H13N5O5 B13406329 3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)

3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione is a compound that arises from oxidative damage to DNA. It is a genotoxic lesion that forms as a result of exposure to base propenals generated by oxidative damage and from malondialdehyde, a product of lipid peroxidation . This compound is significant in the study of DNA damage and repair mechanisms, as well as in understanding the mutagenic processes that can lead to cancer.

Preparation Methods

Chemical Reactions Analysis

3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized in vivo to form 6-oxo-M1dG, which blocks DNA replication.

Hydrolytic Ring-Opening: Under basic conditions, the compound undergoes hydrolytic ring-opening to form N2-oxopropenyl-deoxyguanosine.

Intercalation: The compound can intercalate into DNA, causing structural perturbations and thermal destabilization of the DNA duplex.

Common reagents used in these reactions include malondialdehyde and base propenals. The major products formed from these reactions include 6-oxo-M1dG and N2-oxopropenyl-deoxyguanosine .

Scientific Research Applications

3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione has several scientific research applications:

Chemistry: It is used to study the chemical processes involved in DNA damage and repair.

Biology: The compound is significant in understanding the biological mechanisms of mutagenesis and carcinogenesis.

Medicine: Research on this compound helps in developing therapeutic strategies for diseases caused by DNA damage, such as cancer.

Industry: While not widely used in industrial applications, the compound’s role in research contributes to the development of new technologies and products related to DNA damage and repair

Mechanism of Action

The mechanism of action of 3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione involves its incorporation into DNA, where it causes structural perturbations and blocks DNA replication . The compound intercalates into the DNA duplex, causing the complementary cytosine to extrude into the major groove. This leads to thermal destabilization of the DNA duplex and disrupts normal DNA replication processes .

Comparison with Similar Compounds

Similar compounds to 3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione include:

6-oxo-M1dG: An oxidized form of the compound that also blocks DNA replication.

N2-oxopropenyl-deoxyguanosine: A product of the hydrolytic ring-opening of the compound.

1,N2-propanodeoxyguanosine: Another DNA adduct formed from oxidative damage.

The uniqueness of this compound lies in its specific formation from malondialdehyde and its significant role in blocking DNA replication and causing mutagenic bypass .

Properties

Molecular Formula |

C13H13N5O5 |

|---|---|

Molecular Weight |

319.27 g/mol |

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrimido[1,2-a]purine-6,10-dione |

InChI |

InChI=1S/C13H13N5O5/c19-4-7-6(20)3-9(23-7)18-5-14-10-11(18)16-13-15-8(21)1-2-17(13)12(10)22/h1-2,5-7,9,19-20H,3-4H2,(H,15,16,21)/t6-,7+,9+/m0/s1 |

InChI Key |

XDXKNMPSCQWLAC-LKEWCRSYSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C4NC(=O)C=CN4C3=O)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C4NC(=O)C=CN4C3=O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)